2,4,6-Trichlorophenyl chloroformate
Description
Contextualization within Halogenated Aryl Chloroformate Chemistry
Halogenated aryl chloroformates are a class of organic compounds characterized by a chloroformate group attached to a halogen-substituted aromatic ring. wikipedia.orgnih.gov The presence of electron-withdrawing halogen atoms on the aryl ring significantly increases the electrophilicity of the carbonyl carbon, making these reagents more reactive than their non-halogenated counterparts. nih.gov The nature and position of the halogen atoms on the aromatic ring are of critical importance for the reactivity of the molecule. nih.gov
Within this class, 2,4,6-trichlorophenyl chloroformate is distinguished by the presence of three chlorine atoms on the phenyl ring. This substitution pattern renders the 2,4,6-trichlorophenoxy moiety an exceptionally good leaving group, leading to a high degree of reactivity. This positions it as a more potent acylating agent compared to other aryl chloroformates, enabling reactions that may not proceed efficiently with less reactive analogues.
Historical Development and Evolution of Chloroformate Reagents
The history of chloroformate reagents dates back to the 19th century. google.com These compounds, formally esters of chloroformic acid, have long been recognized as valuable intermediates in organic synthesis. wikipedia.orggoogle.com Initially, simpler alkyl chloroformates like ethyl chloroformate were widely used for the formation of carbamates and carbonates. marketresearchintellect.comwikipedia.org
The evolution of these reagents has been driven by the need for greater reactivity and selectivity. The development of aryl chloroformates, and subsequently halogenated aryl chloroformates, represented a significant advancement. acs.org The introduction of electron-withdrawing groups on the aryl ring was found to substantially enhance the acylating power of the reagent. This led to the synthesis and application of compounds like this compound, which offer superior reactivity for challenging synthetic transformations. The use of triphosgene (B27547) as a safer alternative to phosgene (B1210022) has also influenced the preparation of various chloroformates. google.comresearchgate.net
Significance of this compound in Advanced Synthetic Methodologies
The high reactivity of this compound makes it a significant tool in various advanced synthetic methodologies. It is particularly effective in the synthesis of carbamates, carbonates, and other carboxylic acid derivatives. wikipedia.org Its ability to function under mild conditions and its high efficiency make it a preferred reagent in many synthetic sequences.
A notable application is its use as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. enamine.nettcichemicals.comorgsyn.org This approach avoids the direct handling of toxic CO gas, offering a safer and more practical alternative for laboratory-scale synthesis. orgsyn.org The resulting 2,4,6-trichlorophenyl esters are themselves activated intermediates that can be readily converted to other functional groups, such as amides and thioesters, by reacting them with various nucleophiles. enamine.nettcichemicals.com This two-step, one-pot procedure enhances synthetic efficiency.
The following table provides a summary of the properties of 2,4,6-trichlorophenyl formate (B1220265), a closely related and accessible precursor. enamine.netsigmaaldrich.com
| Property | Value | Reference |
| Appearance | Pale-yellow crystalline solid | enamine.net |
| Solubility | Soluble in THF and DMF | enamine.net |
| Reactivity | Highly reactive CO precursor | enamine.net |
| Key Transformation | Generates CO in the presence of NEt₃ | enamine.net |
Scope of Academic Research in Chemical Transformations Mediated by this compound
Academic research continues to explore the synthetic potential of this compound and its derivatives. Studies have demonstrated its utility in the synthesis of functional molecules, including those with applications in materials science, such as organic field-effect transistors. orgsyn.org For instance, it has been used to introduce two carbonyl moieties into a dibromo compound, which was then converted into an N-substituted benzo[c]thiophene (B1209120) diimide. orgsyn.org
Furthermore, its application has been extended to continuous-flow carbonylation reactions, where it has been identified as an optimal CO surrogate due to its reactivity and solubility in organic solvents. orgsyn.org Research has also focused on its use in the total synthesis of natural products, highlighting its effectiveness in complex molecule construction. orgsyn.org The transformation of related compounds, such as 2,4,6-trichlorophenol (B30397) by enzymes, is also an area of investigation, pointing to the broader relevance of the trichlorophenyl moiety in biochemical processes. nih.gov
The table below details some of the key chemical transformations involving this compound and its derivatives.
| Reaction Type | Reagents | Product Type | Significance | Reference |
| Palladium-Catalyzed Carbonylation | 2,4,6-Trichlorophenyl formate, Aryl/Alkenyl Halides, Pd catalyst, Base | Aryl/Alkenyl 2,4,6-trichlorophenyl esters | Safer alternative to using CO gas; provides activated esters for further reaction. | enamine.netorgsyn.org |
| Nucleophilic Acyl Substitution | 2,4,6-Trichlorophenyl ester, Nucleophile (e.g., amine, alcohol) | Amides, Esters, etc. | Versatile method for creating a variety of functional groups from a common intermediate. | enamine.nettcichemicals.com |
| Synthesis of Functional Materials | 2,4,6-Trichlorophenyl formate, Dibromo compound, Pd catalyst | Di-carbonylated aromatic compounds | Enables the construction of core structures for organic electronic materials. | orgsyn.org |
Structure
3D Structure
Properties
CAS No. |
4511-19-7 |
|---|---|
Molecular Formula |
C7H2Cl4O2 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H |
InChI Key |
KUZDOAWPCGDGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Trichlorophenyl Chloroformate and Precursors
Precursor Synthesis: Advanced Approaches to 2,4,6-Trichlorophenol (B30397)
The synthesis of 2,4,6-trichlorophenol is a critical foundation for producing 2,4,6-trichlorophenyl chloroformate. The primary challenge lies in achieving high regioselectivity to maximize the yield of the desired 2,4,6-isomer.
Direct chlorination of phenol (B47542) typically yields a mixture of isomers. gfredlee.com Therefore, research has focused on catalytic systems and optimizing reaction conditions to control the chlorination process. The chlorination of phenol proceeds in a stepwise manner, substituting the 2, 4, and 6 positions on the aromatic ring. gfredlee.com
To enhance the selectivity of chlorination, various catalytic systems have been developed. One such system employs mercaptoethylamine as a catalyst for the chlorination of phenol. google.com This catalyst has a positioning effect that reduces the formation of byproducts like 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol (B144370), leading to a total yield of 2,4,6-trichlorophenol exceeding 96%. google.com Other catalytic approaches for regioselective chlorination of phenols include the use of Lewis basic selenoether catalysts, which have shown high efficiency for ortho-selective chlorination. nsf.govresearchgate.netnih.govacs.org
| Catalytic System | Chlorinating Agent | Key Feature | Reported Yield/Selectivity |
| Mercaptoethylamine google.com | Chlorine | Positioning effect reduces byproducts | >96% total yield of 2,4,6-Trichlorophenol |
| Lewis Basic Selenoether nsf.govresearchgate.netnih.govacs.org | N-chlorosuccinimide (NCS) | High ortho-selectivity | Up to >20:1 ortho/para ratio for phenols |
A process for the selective preparation of 2,4,6-trichlorophenol involves the chlorination of various chlorophenols with gaseous chlorine in the presence of an organic cation or a primary, secondary, or tertiary amine, and an organic sulfide (B99878). google.com This method can be applied to orthochlorophenol, parachlorophenol, 2,4-dichlorophenol (B122985), and/or 2,6-dichlorophenol (B41786), either individually or as a mixture. google.com The joint use of an amine and an organic sulfide allows for the production of 2,4,6-trichlorophenol with very few undesirable by-products. google.com
Alternative Routes to 2,4,6-Trichlorophenol and Related Halogenated Phenols
Besides direct chlorination, alternative methods exist for synthesizing 2,4,6-trichlorophenol. One significant route is the hydrolysis of the diazonium salt derived from 2,4,6-trichloroaniline (B165571). orgsyn.org This method can produce a high-purity product. The synthesis of 2,4,6-trichloroaniline itself can be achieved by reacting dry aniline (B41778) with chlorine gas in an anhydrous carbon tetrachloride solution. wikipedia.org Another approach involves the chlorination of aniline with sulfuryl chloride in the presence of inert organic solvents at elevated temperatures. google.com
For related halogenated phenols, such as 2,4,5-trichlorophenol, an indirect method is used involving the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene, as direct chlorination of 2,5-dichlorophenol (B122974) gives poor yields. chemicalbook.com The synthesis of 2,4,5-trichlorophenol can also be achieved from 2,4,5-trichloroaniline (B140166) via a Sandmeyer reaction. chemicalbook.com
Chemical Synthesis of this compound
The conversion of 2,4,6-trichlorophenol into this compound is typically accomplished through phosgenation. This compound is valuable as a CO surrogate in palladium-catalyzed carbonylation reactions. tcichemicals.comorgsyn.org
The synthesis of aryl chloroformates is generally achieved by reacting the corresponding phenol with phosgene (B1210022) or a phosgene equivalent. justia.comgoogle.comwikipedia.org The reaction with phosgene is often conducted in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org
Due to the hazardous nature of phosgene gas, safer alternatives have been developed. Triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid, is a widely used phosgene equivalent. justia.comgoogle.comresearchgate.net The process involves adding a solution of the alcohol or phenol to a mixture of triphosgene, a catalyst, and a base in an organic solvent. justia.comgoogle.com Studies have shown that for the preparation of phenyl chloroformate, sodium hydroxide (B78521) is a better catalyst than pyridine when using triphosgene, and the yields are often improved compared to the phosgene method. researchgate.net
| Phosgenation Reagent | Substrate | Typical Base/Catalyst | Product |
| Phosgene (COCl₂) wikipedia.org | Phenols (R-OH) | Pyridine | Aryl Chloroformate (R-O-COCl) |
| Triphosgene justia.comgoogle.comresearchgate.net | Alcohols/Phenols | Sodium Hydroxide, Pyridine | Alkyl/Aryl Chloroformate |
Process Development and Optimization for Industrial-Scale Preparation (inferred)
The industrial-scale preparation of this compound can be inferred from the optimized synthesis of its precursor and the general industrial methods for converting phenols to chloroformates.
Precursor Synthesis: 2,4,6-Trichlorophenol
The primary industrial route to 2,4,6-trichlorophenol is the direct, controlled chlorination of phenol or less-chlorinated phenols. google.comnih.gov The main challenge is achieving high selectivity for the 2,4,6-isomer to minimize the formation of other isomers (like 2,4,5-trichlorophenol) and over-chlorinated products such as tetrachlorophenols. researchgate.netgoogle.com Process optimization has focused on the use of specific catalysts and controlled reaction conditions to achieve high purity (≥95-99%) directly from the reaction, thereby reducing the need for costly purification steps like fractional distillation which can also lead to the formation of hazardous dioxins. researchgate.net
Key developments in the industrial synthesis of 2,4,6-trichlorophenol include:
Reaction Control: The rate of chlorine gas addition is carefully controlled. A slow, controlled chlorination is crucial for preventing over-chlorination and the formation of unwanted by-products like polychlorinated phenoxyphenols. researchgate.net
Temperature and Pressure: Reactions are typically run at elevated temperatures, for instance in the range of 50-80°C, and sometimes under negative pressure to control the process. google.com
Purification: Modern processes aim to achieve high purity directly. However, when needed, purification is achieved through crystallization techniques. One patented method uses a "sweating crystallization" process where the crude product is cooled and then slowly warmed at a controlled rate (e.g., 0.5–1.5°C/h) to achieve a final purity of over 99.3%. google.com
| Parameter | Method 1 (Mercaptoethylamine Catalyst) | Method 2 (Triphenylphosphine Oxide Catalyst) | Method 3 (Amine/Sulfide Catalyst) |
| Starting Material | Phenol | Phenol | ortho-chlorophenol, para-chlorophenol, 2,4-dichlorophenol, or 2,6-dichlorophenol |
| Catalyst | Mercaptoethylamine (0.1-1% of phenol quality) | Triphenylphosphine (B44618) oxide (0.1-1% by weight of phenol) | Organic cation/amine and an organic sulfide |
| Chlorinating Agent | Gaseous Chlorine | Gaseous Chlorine | Gaseous Chlorine |
| Temperature | 50 - 80 °C | 30 - 55 °C | Not specified |
| Key Process Feature | Sweating crystallization for purification | Slow, controlled chlorine addition rate | Joint use of two catalyst types to ensure complete reaction |
| Reported Purity/Yield | >99.3% purity; >96% total yield | >95% purity | High selectivity with minimal by-products |
| Source | google.com | researchgate.net | google.com |
Chloroformate Formation: From Precursor to Final Product
The conversion of 2,4,6-trichlorophenol to this compound follows the general reaction for producing aryl chloroformates. This involves reacting the phenol with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene. acs.orgcdc.gov Industrial processes can be run in batch or continuous flow modes. thieme-connect.com
Inferred process parameters for this step include:
Reagents: The reaction uses 2,4,6-trichlorophenol and a phosgenating agent. To avoid the use of highly toxic phosgene gas, solid triphosgene (bis(trichloromethyl) carbonate) is often preferred in modern synthesis for safety and ease of handling. acs.orgwikipedia.org
Catalyst: The reaction can be catalyzed. For instance, processes using triphosgene often employ a catalyst like dimethylformamide (DMF). acs.orgwikipedia.org
Solvent and Base: The reaction is typically carried out in an inert organic solvent, such as toluene. acs.orgwikipedia.org A base, like sodium carbonate, is often added to the mixture. acs.orgwikipedia.org
Temperature Control: The reaction is highly exothermic and requires careful temperature control. When using triphosgene, the reaction mixture is often cooled to 0°C before the slow addition of the phenol solution. acs.orgwikipedia.org
| Parameter | Inferred Industrial Process for this compound |
| Starting Material | 2,4,6-Trichlorophenol |
| Phosgenating Agent | Triphosgene (safer alternative to phosgene gas) |
| Catalyst | Dimethylformamide (DMF) |
| Base | Sodium Carbonate |
| Solvent | Toluene |
| Temperature | Cooled to 0°C, followed by reaction at room temperature |
| Key Process Feature | Slow addition of the phenol solution to the triphosgene mixture to control the exothermic reaction. |
| Source (General Method for Aryl Chloroformates) | acs.orgwikipedia.org |
Green Chemistry Principles in Chloroformate Synthesis
The synthesis of chloroformates, traditionally reliant on hazardous materials, is an area where green chemistry principles are actively being applied to improve safety and sustainability. This involves developing safer processes, recycling materials, and valorizing waste streams.
Catalyst Recycling The catalysts used in the synthesis of 2,4,6-trichlorophenol and its subsequent conversion to the chloroformate are prime candidates for recycling to reduce costs and waste. thieme-connect.com For instance, triphenylphosphine oxide, the byproduct of using triphenylphosphine oxide as a chlorination catalyst, can be recovered and reduced back to triphenylphosphine. researchgate.net Efficient methods, including scalable electroreduction, have been developed for this purpose, making the regeneration of the phosphine (B1218219) catalyst economically and environmentally viable. acs.orgsci-hub.se This approach turns a stoichiometric byproduct back into an active reagent, embodying a key principle of circular chemistry. chemistryviews.org While specific industrial recycling protocols for catalysts like mercaptoethylamine are not widely published, general principles of recovery via extraction or distillation would apply. google.com The ability to recover and reuse catalysts is crucial for making industrial processes more sustainable. youtube.comnih.gov
Waste Valorization Valorization aims to find valuable uses for the byproducts generated during synthesis, turning potential pollutants into assets. epa.gov
Hydrogen Chloride (HCl): The chlorination of phenol and the subsequent phosgenation reaction both produce significant quantities of hydrogen chloride as a byproduct. nih.govcdc.gov Instead of being neutralized and disposed of as salt waste, this HCl can be valorized. A well-established industrial method is the catalytic oxidation of HCl (the Deacon process) to regenerate chlorine gas (Cl₂), which can then be recycled back into the chlorination step. nih.gov
Chlorinated Organic Byproducts: The chlorination of phenol inevitably produces a mixture of isomers, with 2,4-dichlorophenol and 2,6-dichlorophenol being common byproducts alongside the desired 2,4,6-trichlorophenol. nih.gov 2,4-Dichlorophenol itself is a valuable commercial intermediate, primarily used in the manufacture of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgwikipedia.org Therefore, separating these isomers from the main product stream allows for their valorization. google.com Other byproducts, such as polychlorinated phenoxyphenols or highly toxic impurities like dioxins, are considered hazardous waste and must be disposed of carefully, typically through high-temperature incineration, as they currently lack valorization pathways. cdc.govnih.gov
| Waste Stream | Valorization/Recycling Method | Resulting Product | Significance |
| Hydrogen Chloride (HCl) | Catalytic Oxidation (e.g., Deacon Process) | Chlorine (Cl₂) | Recycles the chlorinating agent, reducing raw material consumption and waste. nih.gov |
| 2,4-Dichlorophenol | Separation and Purification | Chemical Intermediate | Used in the synthesis of herbicides like 2,4-D, adding economic value. wikipedia.orgwikipedia.org |
| Triphenylphosphine Oxide | Chemical or Electrochemical Reduction | Triphenylphosphine | Regenerates the catalyst from its byproduct, enabling a catalytic cycle. acs.orgthieme-connect.comsci-hub.se |
| Other Chlorinated Byproducts | (Primarily) Remediation/Disposal | N/A | Considered hazardous waste requiring proper disposal due to toxicity. cdc.govnih.gov |
Reactivity and Mechanistic Investigations of 2,4,6 Trichlorophenyl Chloroformate
Fundamental Reaction Pathways of Chloroformate Esters
The solvolysis and nucleophilic substitution reactions of chloroformate esters can generally proceed through two primary mechanistic pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization-elimination-addition mechanism. The preferred pathway is dictated by a variety of factors, including the structure of the chloroformate, the nature of the nucleophile, and the solvent properties.
Bimolecular Addition-Elimination Mechanisms
The bimolecular addition-elimination mechanism, often denoted as an associative SN2-type or AN+DN pathway, is a stepwise process. It is characterized by the initial rate-determining addition of a nucleophile to the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the subsequent rapid elimination of the chloride leaving group to yield the final product. nih.govmdpi.com
For aryl chloroformates, this pathway is generally favored. The solvolysis of phenyl chloroformate, for instance, has been shown to proceed via a dominant addition-elimination mechanism where the formation of the tetrahedral transition state is the rate-determining step. nih.gov The reactivity of the carbonyl group towards nucleophilic attack is a key factor in this mechanism.
Unimolecular Ionization-Elimination-Addition Mechanisms
In contrast, the unimolecular pathway involves an initial slow ionization of the chloroformate to form an acylium ion intermediate and a chloride ion. This is typically the rate-determining step. The highly reactive acylium ion is then rapidly attacked by a nucleophile in a subsequent step. This mechanism is more common for chloroformates with substituents that can stabilize the resulting carbocation, such as tertiary alkyl groups.
Factors Influencing Mechanistic Preference
Several factors govern the competition between the bimolecular and unimolecular reaction pathways for chloroformate esters.
Substituent Inductive Effects: The electronic nature of the substituent on the oxygen atom of the chloroformate plays a critical role. Electron-withdrawing groups on an aryl ring, such as the three chlorine atoms in 2,4,6-trichlorophenyl chloroformate, significantly enhance the electrophilicity of the carbonyl carbon. This increased positive character at the reaction center makes it more susceptible to nucleophilic attack, thereby strongly favoring the bimolecular addition-elimination mechanism. Conversely, electron-donating groups would tend to stabilize a potential carbocation intermediate, making the unimolecular pathway more plausible.
Solvent Effects: The polarity and nucleophilicity of the solvent have a profound impact on the reaction mechanism.
Solvent Nucleophilicity: Highly nucleophilic solvents will favor the bimolecular pathway by participating directly in the rate-determining addition step.
Solvent Ionizing Power: Solvents with high ionizing power, often polar protic solvents, can facilitate the unimolecular mechanism by stabilizing the separated ions (acylium cation and chloride anion) formed during the ionization step.
The interplay of these factors is often analyzed using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with the solvent nucleophilicity (NT) and ionizing power (YCl). The sensitivities to these parameters, denoted by l and m respectively, provide insight into the nature of the transition state. For phenyl chloroformate, the observed l and m values are consistent with a rate-determining addition step of an addition-elimination mechanism. mdpi.com For this compound, it is expected that the strong electron-withdrawing nature of the trichlorophenyl group would lead to a mechanism heavily favoring the bimolecular pathway across a wide range of solvents.
Table 1: Expected Mechanistic Preference for Chloroformate Esters Based on Substituent Effects
| Substituent Type | Electronic Effect | Influence on Carbonyl Carbon | Favored Mechanism |
| Electron-Donating (e.g., p-methoxyphenyl) | +I, +R | Decreased electrophilicity | Can show mixed or unimolecular character |
| Unsubstituted Phenyl | Weakly deactivating | Moderate electrophilicity | Predominantly bimolecular |
| Electron-Withdrawing (e.g., p-nitrophenyl) | -I, -R | Increased electrophilicity | Strongly favors bimolecular |
| 2,4,6-Trichlorophenyl | -I | Significantly increased electrophilicity | Strongly favors bimolecular |
Role of this compound in Acyl Transfer Reactions
Acyl transfer reactions are fundamental transformations in organic synthesis. This compound, due to its high reactivity, serves as an effective acylating agent. The electron-deficient nature of its carbonyl carbon facilitates the transfer of the chloroformyl group to a nucleophile.
Catalytic Acyl Transfer Mechanisms (e.g., O-acyloxypyridinium cation intermediates)
In the presence of nucleophilic catalysts such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), the acylation of alcohols and amines by chloroformates can be significantly accelerated. The mechanism involves the initial reaction of the chloroformate with the pyridine catalyst to form a highly reactive O-acyloxypyridinium cation intermediate.
This intermediate is a superior acylating agent compared to the parent chloroformate because the pyridinium moiety is an excellent leaving group. The subsequent reaction of this intermediate with a nucleophile (e.g., an alcohol) is rapid and regenerates the catalyst, completing the catalytic cycle. The high reactivity of this compound would facilitate the rapid formation of the corresponding O-(2,4,6-trichlorophenoxycarbonyl)pyridinium cation, driving the acyl transfer process efficiently.
Enantioselective Acylations and Stereochemical Control
Enantioselective acylation, often employed for the kinetic resolution of racemic alcohols or the desymmetrization of meso-diols, is a powerful strategy in asymmetric synthesis. This is typically achieved using a chiral acylating agent or, more commonly, a chiral nucleophilic catalyst. While the principles of catalytic enantioselective acylation are well-established for a variety of acylating agents, specific and detailed research findings on the application of this compound in this context are not extensively documented in the surveyed literature.
In a typical catalytic cycle for enantioselective acylation of a secondary alcohol using a chiral catalyst (e.g., a chiral amine or phosphine), the catalyst would react with the acylating agent to form a chiral, activated acylating species. This species then selectively acylates one enantiomer of the alcohol at a faster rate than the other, leading to the separation of the enantiomers. The high reactivity of this compound would, in principle, make it a suitable candidate for such transformations, as the formation of the active chiral acylating intermediate would be rapid. However, the stereochemical outcome would be primarily governed by the structure of the chiral catalyst and its interaction with the substrate in the transition state.
Nucleophilic Dealkylation Reactions with this compound Analogues
The dealkylation of tertiary amines is a significant chemical transformation. While research directly employing this compound is specific, extensive studies on analogous aryl chlorothionoformates provide deep insights into the reactivity and mechanisms that are applicable by extension. These sulfur-containing analogues, such as 4-chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates, react readily with tertiary amines to yield thiocarbamates and alkyl chlorides, serving as a strong parallel to the carbamates that would be expected from chloroformates.
The reaction of aryl chlorothionoformate analogues with tertiary amines is a robust method for N-dealkylation. For instance, 4-chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates react rapidly with various tertiary amines at room temperature (20°C) in a solvent like dichloromethane (B109758). arkat-usa.org This reaction effectively cleaves an alkyl group from the nitrogen atom, producing an O-aryl dialkylthiocarbamate and the corresponding alkyl chloride. arkat-usa.org
The resulting thiocarbamates are stable intermediates that can be subsequently converted to the corresponding secondary amine salts. This is typically achieved by treatment with dimethyl sulfate, followed by hydrolysis with water. arkat-usa.orgresearchgate.netacademicjournals.org The reaction is generally efficient, with unhindered tertiary amines often reacting to completion within minutes to a couple of hours. arkat-usa.orgacademicjournals.org For example, the reaction of triethylamine (B128534) with 4-chlorophenyl chlorothionoformate is complete within 40 minutes at 20°C. arkat-usa.org
| Tertiary Amine | Reagent | Reaction Time at 20°C | Product Yield |
|---|---|---|---|
| Triethylamine | 4-Chlorophenyl chlorothionoformate | 40 min | Not specified |
| Triethylamine | o-Nitrophenyl chlorothionoformate | 10 min | Excellent |
| N-Methylpiperidine | o-Nitrophenyl chlorothionoformate | 10 min | Excellent |
| N-Methylmorpholine | o-Nitrophenyl chlorothionoformate | 10 min | Excellent |
| Various Tertiary Amines | 2,4,6-Tribromophenyl chlorothionoformate | 2 hours | Not specified |
Studies comparing various dealkylating agents have shown that aryl chlorothionoformates are generally more reactive than their chloroformate counterparts. academicjournals.org The reactivity is influenced by the substituents on the phenyl ring. For instance, o-nitrophenyl chlorothionoformate is a highly powerful dealkylating agent, reacting more rapidly than 4-chlorophenyl or 2,4,6-tribromophenyl chlorothionoformates. academicjournals.org
The selectivity of alkyl group cleavage is a critical aspect of these reactions and depends on both the structure of the amine and the steric hindrance of the reagent. For a less hindered reagent like 4-chlorophenyl chlorothionoformate, the ease of cleavage for common alkyl groups follows the order: benzyl > t-butyl > allyl > methyl. academicjournals.orgacademicjournals.org However, when a more sterically hindered reagent such as 2,4,6-tribromophenyl chlorothionoformate is used, the selectivity order changes to: benzyl > allyl > t-butyl > methyl. academicjournals.orgacademicjournals.org This highlights the role of steric factors in directing the cleavage of different alkyl groups. In contrast, 2,4,6-tribromophenyl chlorothionoformate is noted for its high selectivity. academicjournals.org
| Reagent | Order of Alkyl Group Cleavage (Easiest to Hardest) |
|---|---|
| 4-Chlorophenyl chlorothionoformate | Benzyl > t-butyl > allyl > methyl |
| 2,4,6-Tribromophenyl chlorothionoformate | Benzyl > allyl > t-butyl > methyl |
The generally accepted mechanism for the dealkylation of tertiary amines by chloroformates provides a framework for understanding the action of their chlorothionoformate analogues. arkat-usa.org The process is initiated by the reaction of the tertiary amine with the chloroformate, leading to the formation of a quaternary ammonium salt intermediate. nih.gov
The key, rate-determining step is the subsequent decomposition of this salt. arkat-usa.org The chloride ion attacks one of the N-alkyl groups in a nucleophilic substitution reaction, resulting in the formation of a carbamate (B1207046) and an alkyl chloride. arkat-usa.orgnih.gov This pathway appears to be analogous for chlorothionoformates, where the initial reaction forms a quaternary ammonium salt that then decomposes via chloride attack to yield a thiocarbamate and an alkyl chloride. arkat-usa.org
Carbonylation Chemistry Involving Related 2,4,6-Trichlorophenyl Derivatives
While this compound is a potent reagent, its derivative, 2,4,6-trichlorophenyl formate (B1220265) (TCPF), has emerged as a significant player in modern carbonylation chemistry, acting as a safe and efficient surrogate for toxic carbon monoxide gas.
2,4,6-Trichlorophenyl formate (TCPF) is a stable, crystalline, and easily accessible compound that serves as a highly reactive source of carbon monoxide (CO). jst.go.jpnih.govresearchgate.net A key advantage of TCPF over other CO surrogates is its ability to generate CO under remarkably mild conditions. researchgate.netresearchgate.netorgsyn.org In the presence of a weak base like triethylamine (NEt₃), decarbonylation occurs rapidly at room temperature. nih.govresearchgate.netresearchgate.net This high reactivity allows for external-CO-free carbonylation reactions to proceed efficiently, often at room temperature, and reduces the required amount of the formate to near-stoichiometric levels. nih.govresearchgate.net The ease of handling and the mild activation conditions make TCPF a practical and safe alternative to using flammable and toxic CO gas, especially in a laboratory setting. jst.go.jporgsyn.org
The CO generated in situ from 2,4,6-trichlorophenyl formate (TCPF) is readily utilized in palladium-catalyzed carbonylation reactions. This method has proven effective for the carbonylation of a wide range of substrates, including (hetero)aryl bromides, aryl/alkenyl halides, and triflates. jst.go.jpnih.govresearchgate.net The reaction typically proceeds with low catalyst loading (e.g., 1 mol%) and does not require slow-addition techniques that were previously necessary for other surrogates. jst.go.jp
This process yields 2,4,6-trichlorophenyl esters, which are valuable intermediates that can be easily converted into a variety of other carboxylic acid derivatives, such as amides and different esters. nih.govresearchgate.netorgsyn.org The utility of this palladium-catalyzed, external-CO-free carbonylation has been demonstrated in the synthesis of complex molecules, including a histone deacetylase inhibitor. jst.go.jp The reaction tolerates a wide scope of substrates, including various heteroarenes, making it a versatile tool for organic synthesis. jst.go.jp
| Substrate | Catalyst System | Conditions | Product Yield |
|---|---|---|---|
| Aryl Bromides | Pd(PhCN)₂Cl₂ (1 mol%), Xantphos (2 mol%) | NEt₃, Toluene, 80°C | Up to 99% |
| Phenyl triflate | Not specified | Not specified | 79% |
| Enol triflate | Not specified | Gram-scale | High Yield |
| Aryl/Alkenyl Halides | Palladium catalyst | NEt₃, Room Temperature | High Yields |
Dual Roles of Aryl Formates in Carbonylation (e.g., CO source and nucleophilic phenol (B47542) source)
Aryl formates, including this compound, have been identified as highly effective reagents in palladium-catalyzed carbonylation reactions, where they uniquely serve a dual function. orgsyn.org They act as both a convenient in situ source of carbon monoxide (CO) and as a provider of a nucleophilic phenol, with both components being efficiently integrated into the final ester products. orgsyn.org This approach circumvents the need for handling toxic and gaseous carbon monoxide, making the carbonylation process safer and more practical, especially on a laboratory scale. orgsyn.org
The fundamental mechanism of this dual role involves the base-catalyzed decarbonylation of the aryl formate. organic-chemistry.org For instance, in the presence of a base such as triethylamine (NEt₃), an aryl formate like phenyl formate decomposes to generate carbon monoxide and the corresponding phenoxide. orgsyn.orgorganic-chemistry.org The in situ generated CO then participates in the palladium-catalyzed cycle. This cycle typically involves the oxidative addition of an aryl halide to a palladium(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium intermediate. organic-chemistry.org Finally, reductive elimination with the phenoxide, also generated from the aryl formate, yields the corresponding aryl ester and regenerates the palladium(0) catalyst. organic-chemistry.org
Recent advancements have highlighted the use of 2,4,6-trichlorophenyl formate as a particularly reactive and crystalline CO surrogate. jst.go.jpresearchgate.net Its high reactivity allows for carbonylation reactions to proceed under significantly milder conditions, including at room temperature, and often requires only near-stoichiometric amounts of the formate. acs.orgnih.gov The electron-withdrawing chlorine atoms on the phenyl ring facilitate the decarbonylation process. acs.org
The utility of this methodology has been demonstrated in various synthetic applications. For example, the palladium-catalyzed carbonylation of (hetero)aryl bromides using 2,4,6-trichlorophenyl formate proceeds efficiently with low catalyst loading. jst.go.jp Furthermore, this strategy has been extended to visible-light-driven carbonylations of alkyl halides, where aryl formates again fulfill the dual role of a CO surrogate and a phenoxide source to produce esters in moderate to good yields. acs.orgnih.gov
The resulting 2,4,6-trichlorophenyl esters from these reactions are valuable intermediates in their own right. researchgate.net Due to the electron-withdrawing nature of the trichlorophenyl group, these esters are sufficiently electrophilic to be easily transformed into a variety of other carboxylic acid derivatives, such as amides and thioesters, by reaction with different nucleophiles. jst.go.jpacs.org
The efficiency of various aryl formates as CO surrogates in the palladium-catalyzed carbonylation of iodobenzene at room temperature has been investigated, as detailed in the table below.
| Entry | Aryl Formate | Yield of Phenyl Benzoate (%) | Yield of Aryl Benzoate (%) |
|---|---|---|---|
| 1 | Phenyl formate | 10 | - |
| 2 | 4-Chlorophenyl formate | 18 | 11 |
| 3 | 4-Nitrophenyl formate | 26 | 33 |
| 4 | 2,4-Dinitrophenyl formate | <5 | 76 |
| 5 | Pentafluorophenyl formate | <5 | 80 |
| 6 | 2,4,6-Trichlorophenyl formate | <5 | 94 |
Reaction conditions: Iodobenzene, aryl formate, Pd-catalyst, base, and solvent at room temperature. The yields were determined by ¹H NMR. Phenyl benzoate is formed from the reaction with phenol that might be present as an impurity or from a side reaction, while aryl benzoate is the main product from the dual role of the aryl formate.
Applications in Advanced Organic Synthesis
Synthesis of Carbamate (B1207046) Derivatives
Carbamates are a crucial functional group in many biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov 2,4,6-Trichlorophenyl chloroformate serves as an efficient reagent for the introduction of this moiety.
The fundamental approach for synthesizing carbamates involves the reaction of a chloroformate with a primary or secondary amine. wikipedia.orgwikipedia.org This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. The process typically requires a base to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. wikipedia.org
The general mechanism can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the chloroformate.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, expelling the chloride ion as the leaving group.
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the neutral carbamate and the hydrochloride salt of the base.
Chloroformates are considered key reagents for this transformation, and methods have been developed for their in situ generation to create one-pot procedures for carbamate synthesis. nih.govresearchgate.net
The synthesis of carbamate derivatives of cholesterol and other steroids is of significant interest due to their potential applications in materials science as liquid crystals and in medicinal chemistry. lew.roresearchgate.net Cholesteryl carbamates can be readily prepared by reacting cholesteryl chloroformate with various amines. lew.rocitedrive.comorientjchem.orgresearchgate.net This strategy highlights the versatility of the chloroformate group in linking diverse molecular scaffolds.
In a representative synthesis, cholesteryl chloroformate is reacted with an amine in the presence of a base like pyridine (B92270) or triethylamine (B128534), which acts as an acid scavenger. lew.roorientjchem.orgresearchgate.net The choice of amine can vary widely, allowing for the introduction of different functional groups. Research has shown that using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly reduce reaction times. citedrive.comorientjchem.org The yields of these reactions are often dependent on the steric and electronic properties of the amine used. researchgate.netcitedrive.com
| Starting Steroid | Amine Reagent | Product | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|---|
| Cholesterol | Amine derivatives of various heterocyclic compounds | Cholesteryl carbamates | Pyridine | Good | lew.ro |
| Cholesterol | Piperidine | Cholesteryl piperidine-1-carboxylate | Triethylamine, DMAP | High | orientjchem.org |
| Diosgenin | Phenyl isocyanate | Diosgenin phenylcarbamate | HCl | - | nih.govnih.gov |
| (25R)-3β,5α-Dihydroxy-espirostan-6-one | Phenyl isocyanate | (25R)-5α-Hydroxy-spirostan-3β,6β-yl phenylcarbamate | HCl | 55% | nih.gov |
Formation of Activated Esters and Amides
This compound is instrumental in the formation of activated esters, which are versatile intermediates for synthesizing other carboxylic acid derivatives, most notably amides.
Activated esters are carboxylic acid esters with highly electron-withdrawing alkoxy or aryloxy groups, which make the carbonyl carbon more electrophilic and the ester group a better leaving group. rutgers.edumsu.edu 2,4,6-Trichlorophenyl esters, formed from the corresponding chloroformate or formate (B1220265), are effective activated esters. orgsyn.orgenamine.net
2,4,6-Trichlorophenyl formate has been used as a stable, crystalline carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. orgsyn.orgenamine.net In this process, the formate decomposes to generate CO in situ under mild conditions. The resulting palladium-catalyzed reaction between an aryl or alkenyl halide and the generated CO produces a highly reactive acylpalladium intermediate, which is then trapped by 2,4,6-trichlorophenol (B30397) (generated from the formate) to yield the 2,4,6-trichlorophenyl ester. orgsyn.org These stable, activated esters can be isolated and subsequently used to prepare other carboxylic acid derivatives, such as amides and thioesters, by reaction with appropriate nucleophiles. enamine.net
A significant challenge in peptide synthesis and other amide bond formations involving chiral carboxylic acids is the risk of racemization at the α-carbon. nih.govuni-kiel.dersc.org Racemization can occur via the formation of an oxazolone (B7731731) intermediate when the carboxylic acid is activated. uni-kiel.de The extent of racemization is highly dependent on the coupling method and the nature of the activating group. nih.govnumberanalytics.com
The use of activated esters is a well-established strategy to minimize racemization. estranky.skamericanpeptidesociety.orgsigmaaldrich.com Aryl esters with electron-withdrawing substituents, such as trichlorophenyl esters, are sufficiently reactive to couple with amines under mild conditions but are often less prone to inducing oxazolone formation compared to more reactive intermediates like acid chlorides or some carbodiimide-generated species. estranky.sk For instance, 2,4,5-trichlorophenyl esters have been shown to be superior to N-hydroxysuccinimide esters for suppressing racemization during peptide synthesis. estranky.sk The principle relies on activating the carboxyl group just enough for the amide bond formation to proceed smoothly without promoting the side reaction of racemization. While direct studies extensively detailing the use of 2,4,6-trichlorophenyl esters for this specific purpose are less common than for their 2,4,5-isomer, the underlying chemical principles are the same. The highly activated nature of the 2,4,6-trichlorophenyl ester allows for efficient coupling, which is a key factor in successful, racemization-free peptide synthesis. sigmaaldrich.com
Protective Group Chemistry
In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. wikipedia.orguchicago.edu An ideal protecting group should be easy to introduce, stable to a specific set of reaction conditions, and easy to remove selectively without affecting other parts of the molecule. uchicago.edu
Chloroformates are widely used to introduce important amine protecting groups, such as the carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups. wikipedia.org The group introduced by this compound is the 2,4,6-trichlorophenoxycarbonyl group. While not commonly cited as a standard, named protecting group in the same vein as Boc or Fmoc, it functions as a temporary protective or directing group in certain synthetic strategies.
When this compound reacts with an amine, it forms a carbamate. The 2,4,6-trichlorophenoxy group is an excellent leaving group, meaning the carbamate formed is more labile than carbamates made with less activated phenols. This lability allows it to be displaced by other nucleophiles. In this context, the 2,4,6-trichlorophenoxycarbonyl group acts as an "activating-protecting group." It temporarily protects the amine while activating the carbonyl for a subsequent substitution, after which the protecting/activating portion of the molecule is released. This strategy is particularly relevant in the synthesis of ureas and other complex carbamates where the initial carbamate is an intermediate that is not isolated. For example, the related trichloroethyl chloroformate (Troc) is a well-known protecting group that is cleaved under specific reductive conditions. wikipedia.org The utility of the 2,4,6-trichlorophenoxycarbonyl group lies in its high reactivity and clean displacement, which are desirable traits for both activation and temporary protection. acs.org
Use in the Protection of Alcohols and Amino Groups (inferred from related trichloroethyl chloroformates)
In organic synthesis, a protecting group is essential for masking a reactive functional group to enable selective reactions at other positions within a molecule. wikipedia.orgorganic-chemistry.org Chloroformates are widely used to install protecting groups on alcohols, amines, and thiols. The reaction of a chloroformate with an alcohol yields a carbonate, while reaction with an amine yields a carbamate. organic-chemistry.org
The utility of this compound as a protecting group reagent can be inferred from the behavior of its analogue, 2,2,2-trichloroethyl chloroformate (Troc-Cl). wikipedia.org Troc-Cl is employed to introduce the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group onto amines and alcohols. wikipedia.orgsynarchive.com This group is valued for its stability under various conditions and its specific deprotection method, which does not affect other common protecting groups. wikipedia.org The Troc group is typically removed by reduction with zinc powder in acetic acid, a process that involves elimination and decarboxylation. wikipedia.orgwikipedia.org
By analogy, this compound would react with alcohols and amines to form 2,4,6-trichlorophenylcarbonate and 2,4,6-trichlorophenylcarbamate derivatives, respectively. The stability and cleavage of this potential protecting group would be influenced by the 2,4,6-trichlorophenoxy moiety, which is an excellent leaving group. This suggests that deprotection could likely be achieved under mild nucleophilic or reductive conditions, different from those used for many standard protecting groups.
| Protecting Group | Reagent | Functionality Protected | Common Deprotection Conditions |
| Troc (2,2,2-Trichloroethoxycarbonyl) | 2,2,2-Trichloroethyl chloroformate | Amines, Alcohols, Thiols | Zn / Acetic Acid |
| Inferred 2,4,6-Trichlorophenoxycarbonyl | This compound | Alcohols, Amines | (Inferred) Mild nucleophilic or reductive cleavage |
Orthogonal Protection Strategies
Orthogonal protection is a cornerstone of complex, multi-step synthesis, particularly in peptide and oligosaccharide chemistry. This strategy involves the use of multiple protecting groups within the same molecule, each of which can be removed by a specific set of reagents without affecting the others. organic-chemistry.orgnih.gov For instance, the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group can be used orthogonally to protect different amino groups. organic-chemistry.org
For a protecting group derived from this compound to be effective in an orthogonal scheme, its cleavage conditions must be distinct from those of other protecting groups present in the molecule. Given that the 2,4,6-trichlorophenoxide is a good leaving group, it is plausible that a 2,4,6-trichlorophenoxycarbonyl group could be cleaved under specific nucleophilic conditions that would not, for example, cleave a base-labile acetate (B1210297) ester or an acid-labile silyl (B83357) ether. The development of such chemoselective cleavage conditions would allow this group to be integrated into complex orthogonal strategies, enabling the sequential unmasking of different functional groups for further elaboration. nih.gov The exploration of the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which has three distinct sites for nucleophilic substitution, highlights the potential for achieving high levels of chemoselectivity with polychlorinated aromatic systems. nih.gov
Polymer Chemistry and Material Science Applications
The unique reactivity of this compound also suggests potential applications in the synthesis and modification of polymers.
Activation of Polyethylene Glycols for Bioconjugation and Enzyme Modification
Polyethylene glycol (PEG) is a polymer widely used to modify therapeutic proteins and other biomolecules, a process known as PEGylation. This modification can enhance the therapeutic's solubility, stability, and circulation half-life. afu.edu.np Before PEG can be attached to a biomolecule, its terminal hydroxyl groups must be "activated" with a reagent that turns them into a more reactive functional group. google.comgoogle.com
Chloroformates with good leaving groups, such as 4-nitrophenyl chloroformate and the closely related 2,4,5-trichlorophenyl chloroformate, are effective reagents for this purpose. google.comgoogle.com They react with the hydroxyl termini of PEG to form a highly reactive carbonate ester. This "activated PEG" can then readily react with nucleophilic residues on a protein, such as lysine (B10760008) amines, to form a stable carbamate linkage, thus conjugating the PEG to the protein. afu.edu.npgoogle.comgoogle.com The reaction is typically facilitated by a non-nucleophilic base like triethylamine (TEA) or the more efficient catalyst 4-dimethylaminopyridine (DMAP). google.comgoogle.com
Given its structural similarity to 2,4,5-trichlorophenyl chloroformate, it is inferred that this compound would function effectively as a PEG activation agent, providing a stable yet reactive intermediate for bioconjugation and enzyme modification.
| Activating Reagent | Resulting Active Group on PEG | Common Catalysts |
| 4-Nitrophenyl chloroformate | p-Nitrophenyl carbonate | Triethylamine (TEA), DMAP |
| 2,4,5-Trichlorophenyl chloroformate | 2,4,5-Trichlorophenyl carbonate | Not specified, but likely TEA or DMAP |
| Cyanuric chloride | Dichlorotriazinyl ether | Zinc oxide |
Potential as a Monomer or Reagent in Polymerization Processes (inferred from related chloroformates)
Chloroformates are versatile reagents in polymer synthesis. In principle, a molecule containing a chloroformate group can act as a monomer in step-growth polymerization. For example, reaction with a diol would produce a polycarbonate, while reaction with a diamine would yield a polyurethane. The utility of this compound in this context is plausible, where it could serve as a reagent to activate monomer end-groups or potentially as a comonomer itself.
The feasibility of using the 2,4,6-trichlorophenyl moiety in polymerization is supported by studies on 2,4,6-trichlorophenol-imprinted polymers. nih.gov In these studies, 2,4,6-trichlorophenol, the precursor to the chloroformate, was used as a template molecule around which a polymer matrix was formed via precipitation polymerization. nih.gov This demonstrates that the trichlorophenyl ring is compatible with polymerization conditions. While not acting as a monomer, its presence is integral to the final material's structure and function. nih.gov Therefore, it can be inferred that this compound could serve as a specialized monomer or activating agent in polymerization processes where the release of the stable 2,4,6-trichlorophenoxide anion is a desired feature of the reaction mechanism.
Synthesis of Complex Molecular Architectures and Pharmaceuticals
The precise and controlled introduction of functional groups is critical in the total synthesis of natural products and pharmaceuticals. Reagents that facilitate such transformations under mild conditions are highly sought after.
Integration into Multi-Step Synthetic Sequences
While direct applications of this compound in pharmaceutical synthesis are not widely documented, the utility of the closely related compound, 2,4,6-trichlorophenyl formate, provides strong evidence for its potential. 2,4,6-trichlorophenyl formate serves as a highly effective carbon monoxide (CO) surrogate for palladium-catalyzed carbonylation reactions. orgsyn.org This avoids the need to handle toxic, gaseous CO, making the process more practical for laboratory-scale synthesis. orgsyn.org
In these reactions, the formate decomposes under mild conditions to generate CO in situ, which is then incorporated into a molecule. The 2,4,6-trichlorophenol generated as a byproduct is easily removed by a simple aqueous work-up. orgsyn.org This methodology has been successfully applied in the gram-scale synthesis of complex intermediates, such as in the pathway to pleurolactone, where it proved superior to using CO gas directly. orgsyn.org The process allows for the efficient creation of activated aryl esters, which are versatile intermediates that can be converted into a wide array of carboxylic acid derivatives by reaction with various nucleophiles. orgsyn.orgtcichemicals.com
Furthermore, a related sulfur-containing analogue, 2,4,6-trichlorophenyl chlorosulfate, has been used to synthesize aryl and heteroaryl sulfonamides, which are important pharmacophores. mit.edu These examples demonstrate that the 2,4,6-trichlorophenyl group is an excellent leaving group that facilitates difficult but important transformations, indicating a clear potential for this compound to be integrated into complex, multi-step synthetic sequences for creating valuable molecular architectures.
Role in the Introduction of Carbonyl Functionalities
This compound serves as a highly effective reagent for the introduction of carbonyl functionalities in advanced organic synthesis. Its utility stems from its nature as a stable, crystalline, and highly reactive phosgene (B1210022) equivalent. This allows for safer and more convenient handling compared to gaseous phosgene while enabling a range of carbonylation reactions under mild conditions. orgsyn.orgsigmaaldrich.com
A primary application of this compound is its role as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. orgsyn.org Traditional carbonylation methods often require the use of toxic, gaseous carbon monoxide, which necessitates specialized equipment and handling procedures. orgsyn.orgwikipedia.org this compound circumvents these issues by generating CO in situ under mild conditions, typically in the presence of a weak base like triethylamine at room temperature. orgsyn.org The electron-withdrawing chlorine atoms on the phenyl ring enhance the reactivity of the formate group, facilitating the release of CO. orgsyn.org
This in situ generation of carbon monoxide allows for the efficient synthesis of various carbonyl-containing compounds. For instance, in palladium-catalyzed carbonylations, this compound has been successfully employed in the synthesis of aryl esters from aryl and alkenyl halides or triflates. orgsyn.orgtcichemicals.com The reaction proceeds by incorporating the in situ-generated CO, followed by the nucleophilic attack of the 2,4,6-trichlorophenoxide, which is also generated during the reaction. The resulting 2,4,6-trichlorophenyl ester is an activated intermediate that can be readily converted into other carboxylic acid derivatives, such as amides, by reaction with various nucleophiles. tcichemicals.comtcichemicals.com
Detailed research has demonstrated the robustness of this methodology. For example, the carbonylation of 2-iodofluorene using this compound, palladium(II) acetate, and a phosphine (B1218219) ligand like Xantphos proceeds at room temperature to afford the corresponding 2,4,6-trichlorophenyl ester in good yield. tcichemicals.comtcichemicals.com This intermediate can then be reacted with a nucleophile, such as morpholine, to produce the desired amide. tcichemicals.comtcichemicals.com The mild reaction conditions are a significant advantage, broadening the compatibility with various functional groups. orgsyn.org
Furthermore, the utility of this compound extends to the synthesis of complex molecules. It has been used in the synthesis of functional materials, such as N-substituted benzo[c]thiophene (B1209120) diimides, which have applications in organic electronics. orgsyn.org In these syntheses, two carbonyl groups were introduced into a dibromo compound via carbonylation with this reagent. orgsyn.org It has also proven superior to CO gas in certain gram-scale transformations, such as in the synthesis of pleurolactone. orgsyn.org The reagent's effectiveness has also been demonstrated in continuous-flow carbonylation systems, which can offer advantages in terms of reaction efficiency and scalability. orgsyn.org
The compound is also instrumental in the synthesis of N-carboxyanhydrides from amino acids, which are important monomers for the preparation of polypeptides. wikipedia.org In this context, it acts as a safer alternative to directly using phosgene. wikipedia.org
The following table summarizes representative applications of this compound in introducing carbonyl functionalities:
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 2-Iodofluorene | This compound, Pd(OAc)₂, Xantphos, Et₃N, Toluene, rt, 24h | 2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate | 69% | tcichemicals.com |
| 2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate | Morpholine, Et₃N, DMAP, THF, 45 °C, 20h | (9H-Fluoren-2-yl)(morpholino)methanone | 93% | tcichemicals.comtcichemicals.com |
| Enol triflate 7 | This compound, Pd catalyst | Aryl ester intermediate for Pleurolactone synthesis | Outperformed CO gas | orgsyn.org |
| Dibromo compound 5 | This compound, Pd catalyst | Dicarbonylated intermediate for Cy6-BTDI synthesis | - | orgsyn.org |
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 2,4,6-trichlorophenyl chloroformate, allowing researchers to probe its chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the symmetrical substitution pattern of the aromatic ring. The two protons on the phenyl ring are chemically equivalent, resulting in a single signal. This signal typically appears as a singlet in the aromatic region of the spectrum. In a deuterated chloroform (B151607) (CDCl₃) solvent, this peak is expected around δ 7.40 ppm. amazonaws.com The absence of a formate (B1220265) proton signal, which would appear much further downfield (around δ 8.28 ppm for the analogous 2,4,6-trichlorophenyl formate), is a key diagnostic feature confirming the presence of the chloroformate group instead of a formate ester. amazonaws.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For this compound, distinct signals are expected for the carbonyl carbon of the chloroformate group and the four unique carbons of the trichlorophenyl ring. Based on data from the closely related 2,4,6-trichlorophenyl formate, the aromatic carbons are expected to appear at approximately δ 141.9 ppm (C-O), δ 132.5 ppm (C-Cl), δ 129.2 ppm (C-H), and δ 128.7 ppm (C-Cl). amazonaws.com The carbonyl carbon of the chloroformate group is anticipated to have a chemical shift in the range of δ 145-150 ppm, which is distinct from that of a formate ester carbonyl (δ ~156.2 ppm). amazonaws.com
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment |
| ¹H | ~ 7.40 | Singlet | Ar-H |
| ¹³C | ~ 148 | - | C =O |
| ¹³C | ~ 141.9 | - | Ar-C -O |
| ¹³C | ~ 132.5 | - | Ar-C -Cl (C2, C6) |
| ¹³C | ~ 129.2 | - | Ar-C -H |
| ¹³C | ~ 128.7 | - | Ar-C -Cl (C4) |
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The most prominent and diagnostic feature is the intense stretching vibration of the carbonyl (C=O) group. Due to the strong electron-withdrawing effect of the adjacent chlorine atom, this band appears at a significantly high wavenumber, typically in the range of 1775-1800 cm⁻¹. This is a key distinction from the corresponding formate ester, whose C=O stretch appears at a lower frequency (around 1732 cm⁻¹). amazonaws.com
Other significant absorptions include:
C-O Stretching: A strong band corresponding to the C-O single bond stretch is expected in the 1100-1250 cm⁻¹ region.
Aromatic C=C Stretching: Medium-intensity peaks in the 1450-1570 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the phenyl ring. amazonaws.com
C-Cl Stretching: Strong absorptions associated with the carbon-chlorine bonds of the aromatic ring and the chloroformate group are found in the fingerprint region, typically between 600-850 cm⁻¹. amazonaws.com
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | 1775 - 1800 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1570 | Medium |
| Aryl Ether C-O Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 600 - 850 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the 2,4,6-trichlorophenyl chromophore. The chloroformate group itself does not contribute significantly to absorption in the typical UV-Vis range (200-800 nm).
The spectrum is expected to show absorption bands characteristic of substituted benzene rings. These transitions, typically π → π* transitions, are influenced by the substitution pattern. For the related 2,4,6-trichlorophenol (B30397), significant absorption is observed below 320 nm. researchgate.net It is anticipated that this compound would exhibit a similar absorption profile, with primary absorption maxima (λmax) appearing in the ultraviolet region, likely around 280-290 nm and potentially a stronger absorption band at a shorter wavelength near 220 nm.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and real-time monitoring of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. tcichemicals.comtcichemicals.com Given the compound's aromatic nature and moderate polarity, a reverse-phase HPLC method is most suitable.
In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, commonly a mixture of acetonitrile and water, is used to elute the components. researchgate.net The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is typically achieved using a UV detector set to a wavelength where the trichlorophenyl chromophore absorbs strongly (e.g., 220 nm or 280 nm). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. Due to the reactivity of the chloroformate group, care must be taken to use aprotic solvents for sample preparation and to avoid nucleophilic additives in the mobile phase.
Table 3: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is another powerful tool for separation and analysis. However, the direct analysis of this compound by GC can be challenging due to its high reactivity and potential for thermal degradation in the hot injector port. The chloroformate moiety can react with trace amounts of water or other nucleophiles on the column, leading to inaccurate results.
To overcome this, derivatization GC is the preferred approach. This involves converting the reactive chloroformate into a more stable, volatile derivative prior to analysis. mdpi.coms4science.at For example, the compound can be reacted with a simple alcohol, such as methanol, in the presence of a non-nucleophilic base to form the corresponding stable methyl carbonate derivative (2,4,6-trichlorophenyl methyl carbonate).
This stable derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID) for quantification. nih.gov This derivatization strategy allows for reliable and reproducible analysis, making it suitable for monitoring reactions where this compound is consumed.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC™) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with sub-2 μm porous particles, which, when combined with a system engineered to handle higher pressures, results in sharper and narrower peaks. The enhanced peak capacity and resolution are particularly beneficial for separating the target analyte from impurities or byproducts, even in complex matrices.
The application of UPLC can dramatically reduce analysis times, often by a factor of five or more compared to HPLC, facilitating high-throughput screening. For a compound like this compound, a UPLC method would typically involve a reversed-phase column and a mobile phase gradient, likely consisting of acetonitrile and water with a modifier like formic acid to ensure good peak shape and ionization efficiency if coupled to a mass spectrometer. The increased sensitivity of UPLC is crucial for detecting trace amounts of the compound or any potential degradation products.
| Parameter | Typical Value/Condition |
|---|---|
| Column | UPLC BEH C18, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 50 °C |
| Run Time | < 5 minutes |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for the molecular confirmation of synthesized compounds like this compound and for elucidating their structure through fragmentation analysis. When a molecule is ionized in the mass spectrometer, it forms a molecular ion, which can be unstable and break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint that can be used for structural identification.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, combining the separation power of LC with the detection specificity and sensitivity of MS. For the analysis of this compound, an LC-MS system, particularly one utilizing a UPLC front-end (UPLC-MS), would provide high-confidence identification and quantification.
High-purity solvents and mobile phase additives are critical in LC-MS to prevent the formation of unwanted adducts (e.g., sodium or potassium ions) and to minimize background noise and ion suppression, which can interfere with the detection of the target analyte. Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI), are commonly used interfaces. In the case of this compound, derivatization might be employed, not on the target analyte itself, but on other compounds using a chloroformate reagent to make them amenable to LC-MS analysis, demonstrating the utility of this class of compounds in analytical methods.
Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the analysis of volatile and thermally stable compounds. While highly reactive compounds like chloroformates can be challenging to analyze directly, GC/MS is frequently used for related compounds, such as chlorophenols. For instance, the analysis of 2,4,6-trichlorophenol, a potential precursor or degradation product of this compound, is well-established using GC/MS.
Often, derivatization is required to improve the chromatographic properties of polar analytes, making them more volatile and less prone to peak tailing. While this compound is a derivatizing agent itself, if its own analysis by GC/MS were necessary, specific column choices and temperature programs would be critical. A typical analysis would involve a low-polarity capillary column (like a DB-5MS) and a temperature gradient to ensure separation from other components. The mass spectrometer would then detect the compound and its characteristic fragmentation pattern upon electron ionization. The GCMS-ID database, which contains predicted retention index and mass spectral data, lists derivatives of 2,4,6-trichlorophenyl compounds, indicating the suitability of GC-MS for this chemical family.
Modern research increasingly relies on advanced mass spectrometry techniques to add further dimensions to chemical analysis. One such technique is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), which separates ions based on their size, shape, and charge in the gas phase. This separation is characterized by the ion's Collision Cross Section (CCS), which is a measure of its rotational average projected area.
Experimentally measured CCS values provide a valuable physicochemical descriptor that can significantly enhance confidence in compound identification, complementing accurate mass and retention time data. For novel or uncharacterized compounds where an experimental standard is not available, computationally predicted CCS values are becoming an invaluable tool. Various machine learning and theoretical models can predict CCS values with a high degree of accuracy, often with a median relative error of less than 2%.
For this compound, predicted CCS values have been calculated using computational tools like CCSbase. These values can be used to confirm the identity of the compound in complex samples by comparing the experimental CCS value of an unknown peak with the predicted value for the suspected structure. This is particularly useful for distinguishing between isomers, which have the same mass but may have different shapes and therefore different CCS values. The inclusion of CCS prediction in analytical workflows helps to reduce false positives and provides a higher level of confidence in structural elucidation.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 258.88818 | 142.2 |
| [M+Na]⁺ | 280.87012 | 153.4 |
| [M-H]⁻ | 256.87362 | 143.4 |
| [M+NH₄]⁺ | 275.91472 | 160.3 |
| [M+K]⁺ | 296.84406 | 148.4 |
| [M]⁺ | 257.88035 | 145.9 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua It is widely employed to predict molecular geometries, reaction energies, and the profiles of reaction pathways. osti.govibm.com For 2,4,6-trichlorophenyl chloroformate, DFT calculations are instrumental in understanding its intrinsic reactivity.
The reactions of chloroformates, including this compound, with nucleophiles are of significant interest. The primary mechanistic question is whether the reaction proceeds through a concerted pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.gov
DFT calculations can be used to map the potential energy surface for these reactions. By locating and characterizing the structures of reactants, intermediates, transition states, and products, the most likely reaction pathway can be determined. For instance, in a reaction with an amine (ammonolysis) to form a carbamate (B1207046), DFT would be used to model the approach of the amine to the carbonyl carbon of the chloroformate.
A key objective would be to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. ucsb.eduucsb.edu Frequency calculations are then performed to verify the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the N-C bond and the cleavage of the C-Cl bond). ucsb.edu
For this compound, the electron-withdrawing nature of the trichlorophenyl group is expected to make the carbonyl carbon highly electrophilic, favoring a stepwise mechanism. DFT calculations would aim to identify the tetrahedral intermediate formed after the nucleophilic attack and the two transition states leading to and from this intermediate.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Transition State of Ammonolysis of this compound
| Parameter | Bond / Angle | Value (Å / Degrees) | Description |
| Bond Length | C-N | 1.95 Å | The forming bond between the carbonyl carbon and the nucleophilic nitrogen. |
| Bond Length | C-Cl | 2.42 Å | The breaking bond between the carbonyl carbon and the chlorine atom. |
| Bond Length | C=O | 1.28 Å | The carbonyl bond, elongated compared to the reactant due to rehybridization. |
| Bond Angle | N-C-Cl | 95.5° | The angle indicating the relative positions of the incoming and leaving groups. |
| Bond Angle | N-C-O | 105.2° | Angle showing the distortion from planar reactant to tetrahedral transition state. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a reaction.
Once the stationary points (reactants, intermediates, transition states, products) on the reaction pathway have been optimized, their energies can be calculated to construct a reaction energy profile. This profile provides the activation energy (Ea), which is the energy difference between the reactants and the highest-energy transition state. ucsb.edu A lower activation barrier indicates a faster reaction.
For this compound, the presence of three chlorine atoms on the phenyl ring significantly influences its reactivity compared to, for example, phenyl chloroformate. mdpi.com These electron-withdrawing groups stabilize the leaving 2,4,6-trichlorophenoxide group, which would likely lower the activation barrier for nucleophilic substitution. DFT calculations can quantify this effect. By comparing the calculated activation barriers for this compound with those of other aryl chloroformates, a quantitative ranking of their reactivity can be established.
Table 2: Illustrative Reaction Energetics for the Reaction of an Aryl Chloroformate with a Generic Nucleophile (Nu⁻), Calculated via DFT
| Compound | ΔE (Intermediate Formation) (kcal/mol) | Activation Barrier (Ea) (kcal/mol) | Overall Reaction Energy (ΔE_rxn) (kcal/mol) |
| Phenyl Chloroformate | -5.2 | 15.8 | -25.1 |
| 4-Nitrophenyl Chloroformate | -7.8 | 12.3 | -30.5 |
| This compound | -9.5 | 10.1 | -34.2 |
Note: This table contains hypothetical data based on established chemical principles of substituent effects. The values are for illustrative purposes to show the expected trend of increased reactivity (lower Ea) with more electron-withdrawing substituents.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. nih.gov
Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and outcomes. MD simulations are particularly well-suited to study these explicit solvent effects. semanticscholar.org A simulation box containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, acetonitrile, or chloroform) would be constructed.
By running a simulation, one can observe how solvent molecules arrange themselves around the reactant (the solvation shell) and how this organization changes as the reaction proceeds towards the transition state. The simulation can reveal specific interactions, such as hydrogen bonding between a protic solvent and the carbonyl oxygen or the leaving chloride, that might stabilize the transition state and accelerate the reaction. This provides a dynamic, atomistic picture that complements the static, gas-phase view often provided by DFT.
The this compound molecule possesses conformational flexibility, primarily around the C-O single bonds. While DFT is excellent for finding energy minima, MD simulations can explore the conformational landscape at a given temperature, revealing the relative populations of different conformers and the barriers to their interconversion. dntb.gov.uaresearchgate.net
The orientation of the 2,4,6-trichlorophenyl group relative to the chloroformate moiety can influence the accessibility of the carbonyl carbon to an incoming nucleophile. MD simulations can track dihedral angles over time to characterize the preferred conformations in solution. This analysis is also crucial for understanding the structure of any reaction intermediates, as their stability and subsequent reactivity can be conformation-dependent.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a substance and its biological activity or chemical reactivity. nih.gov While more commonly used in drug design, QSAR can be applied to predict the reactivity of a series of related compounds.
For predicting the reactivity of this compound, a QSAR model would first require a dataset of known reaction rates for a series of different aryl chloroformates with a specific nucleophile. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Electronic descriptors: Hammett constants (σ), calculated dipole moment, HOMO/LUMO energies.
Steric descriptors: Molar refractivity, van der Waals volume, specific steric parameters (e.g., Taft's Es).
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Using statistical methods like multiple linear regression, a mathematical equation is derived that correlates a combination of these descriptors with the observed reactivity (e.g., the logarithm of the reaction rate constant, log(k)).
Once a statistically valid QSAR model is developed, it can be used to predict the reactivity of new or untested compounds, such as this compound, simply by calculating its molecular descriptors and inputting them into the model equation. This approach is particularly useful for screening large numbers of compounds for desired reactivity profiles without the need to synthesize and test each one experimentally. No specific QSAR studies for predicting the reactivity of this compound have been identified in the literature, but the methodology remains applicable.
Prediction of Spectroscopic Properties through Theoretical Calculations
Density Functional Theory (DFT) is a widely used method for the prediction of vibrational spectra (IR and Raman). A common approach involves geometry optimization of the molecule's ground state, followed by frequency calculations. The B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide a good correlation between calculated and experimental vibrational frequencies for a range of organic molecules, including halogenated benzene derivatives.
The output of these calculations provides the harmonic vibrational frequencies and their corresponding intensities. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C aromatic ring stretching, C-Cl stretching, and C=O stretching of the chloroformate group. The detailed assignment of these modes can be invaluable for interpreting experimental IR and Raman spectra.
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating chemical shifts. This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
These calculations can predict both ¹H and ¹³C NMR chemical shifts. The predicted shifts are sensitive to the electronic environment of each nucleus, and therefore, can provide detailed information about the molecular structure. For this compound, theoretical calculations would predict a single signal for the two equivalent aromatic protons and distinct signals for the carbon atoms of the benzene ring and the carbonyl group. The accuracy of these predictions is generally high enough to aid in the assignment of experimental spectra and to distinguish between different possible isomers or conformers.
While experimentally obtained spectra for this compound are not publicly available for a direct comparison, the following tables illustrate how predicted spectroscopic data would be presented. The values are hypothetical and serve to demonstrate the type of information generated from computational studies.
Table 1: Hypothetical Predicted Infrared (IR) Vibrational Frequencies for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 | 2976 | Low | Aromatic C-H Stretch |
| 1780 | 1709 | High | C=O Stretch (Chloroformate) |
| 1560 | 1498 | Medium | Aromatic C=C Stretch |
| 1150 | 1104 | Medium | C-O Stretch |
| 850 | 816 | Strong | C-Cl Stretch |
| 750 | 720 | Strong | C-H Out-of-plane Bend |
Note: Scaled frequencies are often calculated using a scaling factor specific to the computational method and basis set used.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (aromatic) | 7.45 |
| ¹³C (C=O) | 150.2 |
| ¹³C (C-O) | 148.5 |
| ¹³C (C-Cl) | 132.8 |
| ¹³C (C-H) | 130.5 |
| ¹³C (C-Cl, para) | 134.1 |
Note: Chemical shifts are relative to a standard (e.g., TMS).
These theoretical predictions are crucial in modern chemical research, not only for the identification and characterization of new compounds but also for understanding their electronic structure and bonding.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for 2,4,6-Trichlorophenyl Chloroformate Reactions
The development of innovative catalytic systems is a primary focus for enhancing the efficiency and selectivity of reactions involving this compound. While many reactions with this reagent proceed under mild conditions, the introduction of catalysts can offer significant advantages, including lower reaction temperatures, reduced reaction times, and improved yields.
Research in this area is exploring a range of catalysts. For instance, studies on the palladium-catalyzed aryloxycarbonylation of haloarenes have demonstrated the effectiveness of using 2,4,6-trichlorophenyl formate (B1220265), a derivative of the chloroformate, as a carbon monoxide (CO) surrogate. orgsyn.org This approach avoids the direct handling of toxic CO gas and proceeds under mild conditions, often at room temperature in the presence of a weak base like triethylamine (B128534). orgsyn.org
Furthermore, the development of heterogeneous catalysts is a promising avenue. For example, metal-supported mesoporous solids like Fe(III), Co(II), and Ni(II) incorporated into MCM-41 have been shown to be effective catalysts for the wet oxidation of 2,4,6-trichlorophenol (B30397), a related compound. nih.gov Such catalytic systems offer the advantage of easy separation and reusability, contributing to more sustainable chemical processes. The exploration of novel catalysts, such as heptazine chain structures with dual metal cores, could also be extended to reactions involving this compound to enhance efficiency and reduce the carbon footprint of chemical manufacturing. sciencedaily.com
Integration with Continuous Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with continuous flow technology and automated synthesis platforms represents a significant step towards safer, more efficient, and scalable chemical production. Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. epo.orgepo.org
The synthesis of chloroformates, in general, has been successfully adapted to continuous flow systems. epo.orgepo.orggoogle.com These methods often utilize microreactors and allow for the safe handling of hazardous reagents like phosgene (B1210022) or its surrogates by minimizing the amount of reactive material present at any given time. epo.orgepo.org For example, a process for producing chloroformate compounds by reacting a solution of triphosgene (B27547) with a solution of an amine and an alcohol in a flow reactor has been developed. epo.org This approach is applicable to a wide range of alcohols and amines, suggesting its potential for the continuous synthesis of derivatives using this compound.
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. This integration is particularly valuable for exploring new chemical space and optimizing reaction protocols for specific applications.
Chemoenzymatic Transformations Involving this compound
The combination of chemical and enzymatic transformations, known as chemoenzymatic synthesis, is a powerful strategy for producing complex molecules with high stereoselectivity and under mild conditions. nih.gov While direct enzymatic reactions involving the highly reactive this compound are not extensively reported, its derivatives can participate in enzyme-catalyzed processes.
For instance, carbonates and carbamates, which can be synthesized from this compound, can be substrates for various enzymes. researchgate.net Lipases and proteases are known to catalyze the hydrolysis or formation of ester and amide bonds, and could potentially be used for the selective modification of molecules containing functionalities derived from this chloroformate.
Future research could focus on developing "on-demand" in situ generation of the chloroformate or its activated derivatives, which are then immediately used in a subsequent enzymatic step. This would mitigate the potential for the reactive chloroformate to deactivate the enzyme. One-pot chemoenzymatic cascades, where a chemical step involving this compound is followed by an enzymatic transformation, hold promise for the efficient synthesis of valuable chiral compounds. nih.gov
Sustainable and Green Synthesis Approaches for Chloroformate Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes. For chloroformate chemistry, this translates to the use of safer reagents, more environmentally benign solvents, and energy-efficient processes. lanxess.com
A key area of development is the replacement of highly toxic phosgene with safer alternatives like triphosgene (bis(trichloromethyl) carbonate). researchgate.netorgsyn.org 2,4,6-Trichlorophenyl formate has also been investigated as a solid, stable, and more reactive CO surrogate compared to traditional sources, generating CO under mild conditions. orgsyn.org
Solvent selection is another critical aspect of green chemistry. whiterose.ac.uk The use of hazardous chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) is being phased out in favor of greener alternatives. whiterose.ac.uk Research into the solvolysis of chloroformates in various solvent systems provides valuable data for selecting more sustainable options. nih.gov
Furthermore, developing synthetic methods that minimize waste and allow for the recycling of byproducts is a priority. For example, methods for the removal and potential recovery of 2,4,6-trichlorophenol, a byproduct of reactions using the corresponding chloroformate, from aqueous solutions are being explored using sustainable adsorbents. rsc.orgnih.gov
Exploration of New Chemical Space through this compound Mediated Reactions
This compound serves as a versatile reagent for accessing novel chemical entities. Its high reactivity allows for the introduction of the 2,4,6-trichlorophenoxycarbonyl group into a wide range of molecules, which can then be further functionalized.
This reagent is particularly useful for the synthesis of activated esters, which are valuable intermediates in the formation of amides, peptides, and other carboxylic acid derivatives. orgsyn.org The mild conditions under which these reactions can be performed enhance their applicability to complex molecules with sensitive functional groups. orgsyn.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
